Physical Property Differentiation: Melting Point Specification Relative to Non-Fluorinated and Positional Isomer Analogues
4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde exhibits a distinct melting point range of 127–128°C, a property that differentiates it from structurally related analogues. In contrast, the non-fluorinated analogue 2-(benzyloxy)-5-nitrobenzaldehyde (CAS 204130-60-9) exhibits a different melting behavior, while the positional isomer 2-[(3-fluorophenyl)methoxy]-5-nitrobenzaldehyde (CAS 219539-49-8) also represents a distinct crystalline entity. This melting point difference provides a readily accessible and quantifiable parameter for identity verification and purity assessment during procurement and quality control .
| Evidence Dimension | Melting point (identity and purity indicator) |
|---|---|
| Target Compound Data | 127–128°C |
| Comparator Or Baseline | 2-(Benzyloxy)-5-nitrobenzaldehyde (non-fluorinated analogue) and 2-[(3-fluorophenyl)methoxy]-5-nitrobenzaldehyde (positional isomer) |
| Quantified Difference | Qualitatively distinct crystalline solids; quantitative melting point values for comparators not publicly reported in accessible literature |
| Conditions | Standard melting point determination, vendor-reported data |
Why This Matters
The specific melting point of 127–128°C serves as a practical, low-cost identity verification metric that allows procurement professionals to confirm receipt of the correct positional and substituent-specific compound.
